molecular formula C17H19NO4 B6993487 CID 132318629

CID 132318629

Cat. No.: B6993487
M. Wt: 301.34 g/mol
InChI Key: MAYPMGOGLVOJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 132318629 is a chemical compound characterized by its unique structure and applications in organic chemistry and pharmacology. As depicted in Figure 1 of , its structure includes distinct functional groups that contribute to its reactivity and biological activity. The compound was isolated and analyzed using gas chromatography-mass spectrometry (GC-MS), with its content quantified across vacuum distillation fractions of a crude essential oil (CIEO) .

Properties

InChI

InChI=1S/C17H19NO4/c1-3-4-9-22-17(20)14-10-16(19)18(12-14)11-13-5-7-15(21-2)8-6-13/h4-8,14H,1,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPMGOGLVOJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

CID 132318629 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 132318629 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, contributing to the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of CID 132318629 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 132318629 belongs to a broader class of organic molecules, and its properties can be contextualized against structurally or functionally related compounds. Below is a comparative analysis based on structural analogs and their reported characteristics:

Table 1: Structural and Functional Comparison of this compound and Similar Compounds
Compound CID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Similarity Score* Source/Reference
This compound Not explicitly provided - See Fig. 1 Under investigation -
CID 46907796 Not provided - Nrf2 inhibitory scaffold Inhibits Nrf2 pathway; anticancer potential -
CID 101283546 Oscillatoxin D - Macrocyclic lactone Cytotoxic marine toxin Structural homology
CID 7254-19-5 C₉H₆BrNO₂ 240.05 Brominated indole Enzyme inhibition (CYP1A2) 0.86–0.98†
CID 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl group Synthetic intermediate 0.95–1.00‡

Notes:

  • Similarity scores: Derived from structural alignment algorithms (e.g., Tanimoto index). Higher scores indicate greater structural overlap.
  • †: Similarity to CID 7254-19-5 analogs (e.g., brominated indole derivatives) .
  • ‡: Similarity to trifluoromethylated aromatic compounds .
Key Findings:

Structural Analogues: CID 46907796 shares a scaffold with known Nrf2 inhibitors, suggesting this compound might also interact with redox-signaling pathways . Oscillatoxin D (CID 101283546) exhibits macrocyclic lactone motifs, contrasting with this compound’s linear structure, yet both highlight the role of complex ring systems in bioactivity .

Synthetic Accessibility :

  • CID 1533-03-5’s synthesis employs green chemistry principles (e.g., recyclable catalysts), a methodology that could be adapted for this compound to improve yield and sustainability .

Q & A

Q. How to design a mixed-methods study investigating this compound’s therapeutic potential?

  • Methodological Answer : Combine quantitative assays (e.g., IC50 determination) with qualitative data (e.g., clinician interviews on translational feasibility). Use convergent parallel design to analyze both datasets independently before integrating findings. Address ethical considerations via institutional review board (IRB) approvals .

Methodological Tables

Table 1 : Key Frameworks for Research Design

FrameworkApplication to this compound ResearchEvidence Source
PICO Structuring mechanistic studies
FINER Evaluating research question viability
Triangulation Resolving data contradictions
Bayesian Quantifying evidence strength

Table 2 : Common Pitfalls in this compound Studies

PitfallMitigation StrategyEvidence Source
Unreported synthesis variabilityStandardize and document protocols
Overreliance on p-valuesAdopt Bayesian or effect-size metrics
Assay interferenceCounter-screen for false positives

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